![molecular formula C21H22N6O2 B14364857 1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-45-2](/img/structure/B14364857.png)
1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic organic compound characterized by its unique structure, which includes two triazole rings connected by a propane-1,3-diyl linker and substituted with 4-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of azides with alkynes to form 1,2,3-triazoles. The specific steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide. The alkyne precursor can be prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Cycloaddition Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the 1,2,3-triazole rings.
Substitution Reaction: The 4-methoxyphenyl groups are introduced through a substitution reaction, typically involving the reaction of the triazole intermediate with a 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Propane-1,3-diyl)bis[5-phenyl-1H-1,2,3-triazole]: Similar structure but lacks the methoxy groups.
1,1’-(Butane-1,4-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]: Similar structure but with a butane linker instead of propane.
1,1’-(Propane-1,3-diyl)bis[5-(4-chlorophenyl)-1H-1,2,3-triazole]: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is unique due to the presence of methoxy groups, which can influence its chemical reactivity, binding affinity, and biological activity. The propane-1,3-diyl linker provides flexibility and allows for diverse conformations, enhancing its potential interactions with various molecular targets.
Propiedades
Número CAS |
90145-45-2 |
|---|---|
Fórmula molecular |
C21H22N6O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1-[3-[5-(4-methoxyphenyl)triazol-1-yl]propyl]triazole |
InChI |
InChI=1S/C21H22N6O2/c1-28-18-8-4-16(5-9-18)20-14-22-24-26(20)12-3-13-27-21(15-23-25-27)17-6-10-19(29-2)11-7-17/h4-11,14-15H,3,12-13H2,1-2H3 |
Clave InChI |
CPTRQHKZLFSWMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=NN2CCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

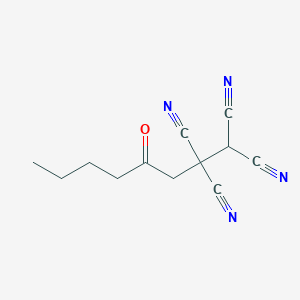
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
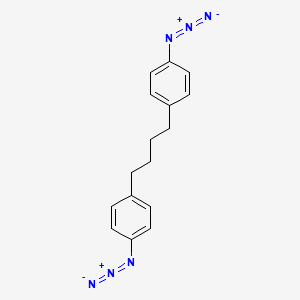
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
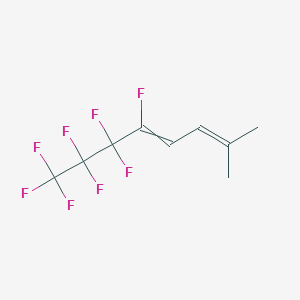
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
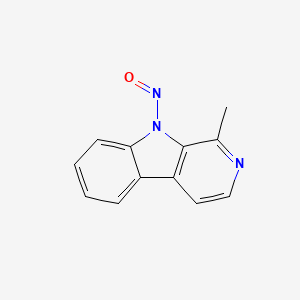
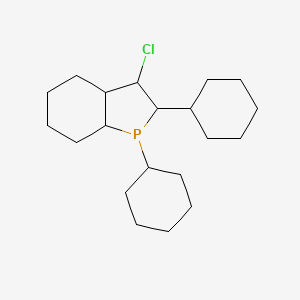
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
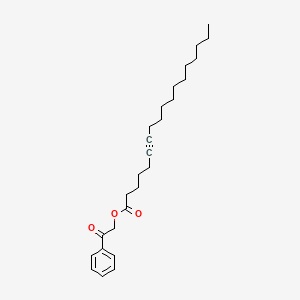
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
